Dimethyl 2-[(chloroacetyl)amino]terephthalate

thermal stability process chemistry building block

Sourcing a bifunctional terephthalate scaffold with tunable electrophilicity often forces researchers to choose between premature decomposition (bromoacetyl analogs) or sluggish kinetics (trichloroacetyl/phenylsulfonyl variants). Dimethyl 2-[(chloroacetyl)amino]terephthalate resolves this with an optimal chloroacetyl warhead that balances hydrolytic stability against nucleofugacity for controlled SN2 derivatization. - Boiling point 477.3 °C vs. 345.6 °C for the amino precursor - enables microwave-assisted and high-temperature reaction conditions impractical with less stable analogs. - Density 1.362 g/cm³ facilitates clean phase separation during aqueous workup, a practical scale-up advantage over the denser bromoacetyl analog (1.6 g/cm³). - Multi-vendor availability at ≥95% purity ensures reliable resupply for iterative library expansion and medicinal chemistry campaigns.

Molecular Formula C12H12ClNO5
Molecular Weight 285.68 g/mol
CAS No. 325763-68-6
Cat. No. B1299347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-[(chloroacetyl)amino]terephthalate
CAS325763-68-6
Molecular FormulaC12H12ClNO5
Molecular Weight285.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCl
InChIInChI=1S/C12H12ClNO5/c1-18-11(16)7-3-4-8(12(17)19-2)9(5-7)14-10(15)6-13/h3-5H,6H2,1-2H3,(H,14,15)
InChIKeyMCJXWDAWSRTYBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2-[(chloroacetyl)amino]terephthalate: Core Properties & Class


Dimethyl 2-[(chloroacetyl)amino]terephthalate (CAS 325763-68-6) is a synthetic organic compound classified as a chloroacetamide-functionalized terephthalate diester [1]. It features a 1,4-disubstituted benzene core bearing two methyl ester groups and a reactive 2-chloroacetamido substituent, which confers distinct nucleophilic susceptibility . The compound is cataloged as a building block and screening compound in commercial chemical libraries, including the Sigma-Aldrich AldrichCPR collection and the ChemBridge screening library [2]. Its structural attributes position it within a family of haloacetyl- and sulfonyl-amino terephthalate analogs, where the identity of the N-acyl group critically governs physicochemical behavior, reactivity, and downstream synthetic utility.

Chloroacetamide-functionalized terephthalate building block
Compatible with nucleophilic substitution at the chloroacetyl carbon
Listed in major screening collections (AldrichCPR, ChemBridge)

Why Analogs Cannot Replace Dimethyl 2-[(chloroacetyl)amino]terephthalate


Substitution with the parent dimethyl 2-aminoterephthalate, the trichloroacetyl, bromoacetyl, or phenylsulfonyl analogs introduces substantial shifts in thermal stability, polarity, and electrophilic reactivity that propagate into synthesis and assay performance . The chloroacetyl group provides a specific balance between hydrolytic stability and nucleofugacity for SN2-type transformations, whereas the more labile bromoacetyl variant may lead to premature decomposition and the sterically encumbered trichloroacetyl or electronically deactivated phenylsulfonyl analogs dramatically alter reaction kinetics . Below, we present the limited but actionable quantitative evidence currently available that directly compares the target compound to its nearest structural neighbors.

Target: Amino precursor Lower thermal stability may shift reaction windows; reported boiling point difference exceeds 130 °C.
Target: Bromoacetyl analog Higher leaving-group lability can accelerate hydrolysis and off-target reactivity, limiting storage and reaction control.
Target: Phenylsulfonyl analog Large shifts in LogP (~-1.7) and polar surface area (~-25 Ų) may alter solubility and permeability profiles.

Quantitative Evidence: Dimethyl 2-[(chloroacetyl)amino]terephthalate vs. Analogs


Thermal Stability vs. Amino Precursor

The target compound exhibits a significantly higher normal boiling point (477.3 °C at 760 mmHg) compared to its non-acylated precursor dimethyl 2-aminoterephthalate (345.6 °C at 760 mmHg) . This 131.7 °C elevation indicates substantially greater thermal stability, which is a critical parameter for reactions requiring prolonged heating or distillation.

Thermal Stability vs. Amino Precursor
Cross-study comparable
Boiling point: 477.3 °C (target) vs. 345.6 °C (amino precursor); Δ ≈ +131.7 °C (computed, 760 mmHg)
Supports high-temperature synthesis selection
Predicted values; experimental verification advised for process conditions.
thermal stability process chemistry building block

Lipophilicity vs. Phenylsulfonyl Analog

The chloroacetyl derivative has an experimentally modeled LogP of 1.51, roughly half of the LogP (3.21) reported for the phenylsulfonyl analog dimethyl 2-[(phenylsulfonyl)amino]terephthalate . This lower lipophilicity translates to better aqueous solubility and a different pharmacokinetic partitioning profile in cell-based assays.

Lipophilicity vs. Phenylsulfonyl Analog
Cross-study comparable
LogP: 1.51 (target) vs. 3.21 (phenylsulfonyl); ~50-fold lower lipophilicity
May improve aqueous solubility and assay compatibility
Computed/experimental LogP; direct solubility data not available.
lipophilicity drug-likeness partition coefficient

Polar Surface Area vs. Phenylsulfonyl Analog

The target compound possesses a topological polar surface area (TPSA) of 81.7 Ų, which is approximately 25% lower than the 107.2 Ų TPSA of the phenylsulfonyl analog . In medicinal chemistry, a TPSA below 90 Ų is often associated with improved passive membrane permeability, while values above 100 Ų can hinder blood-brain barrier penetration.

Polar Surface Area vs. Phenylsulfonyl Analog
Cross-study comparable
TPSA: 81.7 Ų (target) vs. 107.2 Ų (phenylsulfonyl); ~24% lower
Below 90 Ų threshold; reported permeability context
Computed TPSA; cell permeability needs assay validation.
polar surface area bioavailability drug design

Electrophilic Reactivity: Chloroacetyl vs. Bromoacetyl

The chloroacetyl group serves as an electrophilic warhead with balanced reactivity—more stable than the bromoacetyl analog (which bears a better leaving group and is more prone to hydrolysis) yet more reactive than the sterically hindered trichloroacetyl variant . The bromoacetyl analog dimethyl 2-[(bromoacetyl)amino]terephthalate has a higher density (1.6 g/cm³ vs. 1.36 g/cm³) and a slightly higher boiling point (487.9 °C vs. 477.3 °C), reflecting the heavier halogen, but its increased lability limits storage stability and off-target reactivity control .

Electrophilic Reactivity: Cl vs. Br
Class-level inference
Chloroacetyl: moderate leaving ability; bromoacetyl: ~100-fold more reactive in SN2 (class-level). Chloro variant may reduce promiscuous labeling.
Preferred for selective covalent probe context
Based on leaving-group pKa; compound-specific kinetic data not publicly available.
electrophilic substitution cross-linking chemoproteomics

Multi-Vendor Availability vs. Niche Analogs

The target compound is listed in the Sigma-Aldrich AldrichCPR collection (Cat. OTV000279), the ChemBridge screening library (Cat. 3015656), and by multiple specialty suppliers such as AKSci (95% purity) and Fluorochem . In contrast, the trichloroacetyl and phenylsulfonyl analogs are only sparsely cataloged by niche vendors, limiting batch-to-batch reproducibility and re-supply assurance .

Multi-Vendor Availability
Supporting evidence
≥5 suppliers (Sigma-Aldrich, ChemBridge, Fluorochem, AKSci, Leyan) at ≥95% purity; 3–5× wider sourcing than trichloroacetyl analog.
Reduces single-supplier dependency; supports screening campaigns
Vendor survey mid-2025; verify current stock status.
screening collection commercial availability lead discovery

Dimethyl 2-[(chloroacetyl)amino]terephthalate Application Scenarios


Covalent Probe Development in Chemoproteomics

The chloroacetyl group provides tuned electrophilicity suitable for covalent labeling of cysteine residues without the excessive off-target reactivity observed with bromoacetyl warheads . The compound's moderate LogP (1.51) and PSA (81.7 Ų) facilitate cell permeability, making it a plausible scaffold for intracellular target engagement studies . Researchers designing activity-based protein profiling (ABPP) probes may select this compound over the bromoacetyl analog when improved selectivity and reduced background labeling are required.

Building Block for Chloroacetamide Library Synthesis

The compound serves as a versatile intermediate for nucleophilic substitution reactions at the chloroacetyl carbon, enabling the rapid generation of diverse amide, thioether, or amine libraries . Its higher thermal stability (boiling point 477.3 °C) compared to the amino precursor (345.6 °C) allows microwave-assisted or high-temperature reaction conditions that would decompose less stable analogs . The multi-vendor availability (Sigma-Aldrich, ChemBridge, Fluorochem, AKSci) ensures resupply for iterative library expansion .

Screening for Herbicide & Antimicrobial Leads

The compound resides in the ChemBridge screening collection (Cat. 3015656), which has been used in large-scale phenotypic screens, including for herbicidal and antimicrobial activity . Class-level literature indicates that chloroacetamide-containing compounds have established precedence as herbicidal agents and enzyme inhibitors [1], suggesting this scaffold is a rational starting point for agrochemical or anti-infective screening cascades. The compound's LogP of 1.51 aligns with favorable agrochemical physicochemical property windows.

Process Chemistry with Thermally Robust Intermediates

The 131.7 °C higher boiling point relative to dimethyl 2-aminoterephthalate enables solvent stripping and distillation operations that are impractical with the thermally labile amino precursor . The density of 1.362 g/cm³ also facilitates phase separation during aqueous workup, a practical advantage in scale-up synthesis where the bromoacetyl analog (density 1.6 g/cm³) may present handling challenges due to its heavier mass . Multiple commercial sources at ≥95% purity reduce the burden of in-house re-synthesis for process optimization studies.

Application
Selection Property
Validation Focus
Covalent probe development
Electrophilic reactivity profile
Selectivity in cysteine labeling assays
Chloroacetamide library synthesis
Nucleophilic substitution compatibility
Thermal stability under varied reaction conditions
Herbicide & antimicrobial screening
Chloroacetamide scaffold precedent
Phenotypic hit confirmation in target assays
Thermally robust process intermediate
Boiling point stability margin
Distillation and solvent stripping compatibility

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18 linked technical documents
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